![molecular formula C17H24O B1672038 Panaxynol CAS No. 81203-57-8](/img/structure/B1672038.png)
Panaxynol
Overview
Description
Panaxynol, also known as Falcarinol or Carotatoxin, is a natural pesticide and fatty alcohol found in carrots (Daucus carota), red ginseng (Panax ginseng), and ivy . It occurs in carrots at a concentration of approximately 2 mg/kg . It is a polyacetylene with two carbon-carbon triple bonds and two double bonds .
Synthesis Analysis
The biosynthesis of Panaxynol involves a series of reactions starting with oleic acid, which possesses a cis double bond at the carbon 9 position from desaturation and a bound of phospholipids . A bifunctional desaturase/acetylnase system occurred with oxygen to introduce the second cis double bond at the carbon 12 position to form linoleic acid. This step was then repeated to turn the cis double bond at the carbon 12 position into a triple bond (also called acetylenic bond) to form crepenynic acid .Molecular Structure Analysis
The molecular formula of Panaxynol is C17H24O with an average mass of 244.372 Da and a monoisotopic mass of 244.182709 Da . It has a hydrophobic structure with several sites of potential modification that could convert it to a DNA alkylating agent .Chemical Reactions Analysis
Panaxydol could be formed by oxygenation of the C9-C10 double bond in Panaxynol .Physical And Chemical Properties Analysis
The compound requires freezing conditions to maintain well because it is sensitive to light and heat . The fundamental physicochemical properties most often used in defining compound quality are molecular weight (MW), log P n-Octanol/water partition coefficient, log D7.4 n-Octanol/water distribution coefficient at pH 7.4, pKa Ionisation constant, aqueous solubility, HBA or sum of O + N atoms, HBD or sum of OH + NH atoms, Ro5 .Scientific Research Applications
Protection Against Cisplatin-Induced Renal Damage
Panaxynol, isolated from Panax vietnamensis (Vietnamese ginseng), has been shown to prevent cisplatin-induced renal damage in both in vitro and in vivo studies . It was found that concentrations of Panaxynol above 0.25 μM could prevent cisplatin-induced cell death in LLC-PK1 porcine renal proximal tubular cells .
Anti-Inflammatory Properties
Research has indicated that Panaxynol exhibits anti-inflammatory properties . This is particularly significant in the context of chronic inflammation, which can lead to various health issues including heart disease, cancer, and autoimmune disorders .
Antitumor Activities
Panaxynol has been associated with antitumor activities . It’s suggested that this compound could potentially be used in cancer treatment, although more research is needed to fully understand its mechanisms and efficacy .
Biosynthesis in Panax Ginseng
Panaxynol and related polyacetylenes have been found to be biosynthesized in Panax ginseng under both in planta conditions and in root cultures . This finding is significant for understanding the production and potential uses of these compounds .
Anti-Inflammatory and Cancer Chemoprevention Potential of Falcarinol
Falcarinol-type polyacetylenes, including Panaxynol, have been shown to affect a wide variety of signaling pathways that are important in regulating inflammation, apoptosis, cell cycle regulation, etc . Studies have shown a correlation between human dietary intake of polyacetylene-rich vegetables and a reduced risk of inflammation and cancer .
Determination in Carrot Genotypes
A new LC–MS method has been developed and validated for the determination of Falcarinol in various genotypes of carrots (Daucus carota L.) . This method consists of accelerated solvent extraction (ASE) of lyophilized carrot root samples with ethyl acetate and LC–ESI MS analysis of the extracts .
Mechanism of Action
Target of Action
Panaxynol, also known as Falcarinol, is a polyacetylene compound that has been found to interact with several targets in the body. It has been shown to act as a covalent cannabinoid receptor type 1 inverse agonist . It also interacts with neurotransmitters and hormones related to the hypothalamic-pituitary-adrenal (HPA) axis . Furthermore, it has been identified as a potent antiplatelet agent, with its mechanism of action chiefly due to the inhibition of thromboxane formation .
Mode of Action
Panaxynol’s interaction with its targets leads to various changes in the body. It can inhibit the hyperfunction of the HPA axis, possibly by regulating HPA axis hormones and glucocorticoid receptor (GR) . It also promotes the release of serotonin (5-HT) and dopamine (DA) in the hippocampus, improving synaptic plasticity . As an antiplatelet agent, it inhibits the formation of thromboxane, a compound that causes platelets to clump together .
Biochemical Pathways
Panaxynol affects several biochemical pathways. It has been shown to influence the HPA axis, which is involved in stress response . It also impacts the release and function of neurotransmitters like 5-HT and DA, which are crucial for mood regulation and other brain functions . Additionally, it interferes with the thromboxane pathway, affecting platelet aggregation .
Pharmacokinetics
The pharmacokinetic properties of Panaxynol have been studied in mice. In vitro, Panaxynol’s half-life is 21.4 minutes in mouse liver microsomes and 48.1 minutes in human liver microsomes . In vivo, Panaxynol has a half-life of 1.5 hours when intravenously injected, and 5.9 hours when administered orally, with a moderate bioavailability of 50.4% .
Action Environment
The action, efficacy, and stability of Panaxynol can be influenced by various environmental factors. For instance, the qualities and chemical compositions of plants containing Panaxynol could be significantly influenced by species, varieties, environmental factors, and methods of cultivation, harvesting, and storage
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S,9Z)-heptadeca-1,9-dien-4,6-diyn-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h4,10-11,17-18H,2-3,5-9,12H2,1H3/b11-10-/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJAEDFOKNAMQD-MQNTZWLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCC#CC#CC(C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C\CC#CC#C[C@H](C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O | |
Record name | falcarinol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Falcarinol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317380 | |
Record name | (S)-Falcarinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ethanolic extracts from 10 Chinese herbs /were tested/ for their effects on K562, Raji, Wish, HeLa, Calu-1, and Vero tumor cells proliferation. On a percentage basis, panaxynol purified from Saposhnikovae divaricata had the highest inhibitory activity on various tumor cells proliferation. Cell-cycle analysis indicated that panaxynol arrested the cell cycle progression of tumor cells from the G1 transition to the S phase. In an attempt to further localize the point in the cell cycle where arrest occurred, gene expression of cyclin E, a key regulatory event leading to the G1/S boundary was examined. Results indicated that the levels of cyclin E mRNA in various tumor cells were decreased by panaxynol. Thus, the suppressant effects of panaxynol on proliferation of various tumor cells appeared to be mediated, at least in part, through impairments of cyclin E mRNA levels and arresting cell cycle progression in the cells. | |
Record name | FALCARINOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7070 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Panaxynol | |
CAS RN |
81203-57-8, 21852-80-2 | |
Record name | (S)-Falcarinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81203-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,9-Heptadecadiene-4,6-diyn-3-ol, (3S,9Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081203578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-Falcarinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FALCARINOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7070 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Research indicates that panaxynol exhibits anti-cancer properties through several mechanisms, including:
- Induction of apoptosis: Panaxynol has been shown to induce apoptosis in various cancer cell lines, including human promyelocytic leukemia (HL60) cells [], pancreatic cancer cells [], and malignant melanoma cells []. This apoptotic effect is linked to the activation of caspase-3 and cleavage of poly (ADP-ribose) polymerase [].
- Cell cycle arrest: Studies have demonstrated that panaxynol can arrest cell cycle progression in cancer cells. For instance, it can arrest human malignant melanoma cells at the G1 phase, potentially by increasing the expression of p21 and decreasing cdc2 expression [].
- Inhibition of proliferation and self-renewal of cancer stem cells: Research suggests that panaxynol can inhibit the proliferation and self-renewal of cancer stem cells, specifically in pancreatic cancer. This effect is associated with the downregulation of Ki67, PCNA, and the blocking of the Wnt/β-catenin signaling pathway [].
ANone: Panaxynol's neuroprotective effects are attributed to several mechanisms:
- Protection against oxidative stress: Studies show that panaxynol can protect neurons against oxidative stress induced by hydrogen peroxide. This protection is associated with an increase in SOD activity and a decrease in MDA formation in primary cultured neurons [].
- Promotion of neurite outgrowth: Research indicates that panaxynol can promote neurite outgrowth in PC12 cells, both independently and synergistically with nerve growth factor (NGF) [].
ANone: Yes, research suggests that panaxynol interacts with:
- Cannabinoid receptors: While exhibiting antagonistic activity towards CB1 receptors in vitro, falcarinol was found to aggravate histamine-induced oedema formation in skin, suggesting a complex interaction [].
- GABAA receptors: Falcarinol displays a complex interaction with GABAA receptors, showing both enhancement and inhibition of currents mediated by different subtypes. This modulation of GABAARs may contribute to its insecticidal and sedative activity [].
- Macrophages: Panaxynol appears to selectively target macrophages, inducing DNA damage and apoptosis. This selective targeting is potentially linked to the inhibition of the STAT1 pathway and is considered a key mechanism for its anti-inflammatory effects in colitis [].
ANone: Panaxynol (Falcarinol) is an aliphatic C17-polyacetylene. Its chemical structure is characterized by a long hydrocarbon chain containing two conjugated triple bonds (diyne) and two double bonds, one of which is conjugated with the diyne system. The molecule also contains a primary alcohol group.
ANone: The molecular formula of panaxynol is C17H24O, and its molecular weight is 244.37 g/mol.
A: Yes, spectroscopic data like UV, IR, MS, 1H NMR, and 13C NMR have been used to characterize panaxynol []. This data helps in confirming its structure and identifying it in plant extracts.
A: The stability of panaxynol is influenced by factors like temperature, light exposure, and storage medium. Research indicates a significant reduction in falcarinol content (almost 35%) in raw carrot cubes stored long-term []. Steam blanching resulted in a similar reduction, while freezing did not further reduce the content [].
A: Yes, processing methods like boiling can significantly reduce panaxynol content. For example, boiling carrot pieces for 12 minutes led to a 70% reduction compared to raw carrots [].
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